Methyl 3-nitro-5-(propan-2-ylcarbamoyl)benzoate
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Overview
Description
- is a chemical compound with the molecular formula
- It belongs to the class of benzoic acid derivatives and contains both a nitro group and a carbamate functional group.
- The compound’s systematic name describes its structure: it consists of a methyl ester of 3-nitro-5-(propan-2-ylcarbamoyl)benzoic acid.
Methyl 3-nitro-5-(propan-2-ylcarbamoyl)benzoate: C16H17N3O5
.Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is through the reaction of 3-nitrobenzoic acid with isobutyl chloroformate (to form the carbamate) followed by methylation using diazomethane.
Reaction Conditions: Specific reaction conditions may vary, but typically involve refluxing the reactants in an appropriate solvent.
Industrial Production: While there isn’t widespread industrial production of this compound, it can be synthesized on a laboratory scale.
Chemical Reactions Analysis
Reactions: Methyl 3-nitro-5-(propan-2-ylcarbamoyl)benzoate can undergo various reactions, including
Common Reagents and Conditions: Reagents like reducing agents (e.g., hydrogen and palladium), nucleophiles, and acid/base catalysts are used.
Major Products: Reduction yields the corresponding amino compound, while substitution reactions lead to various derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its functional groups.
Biology: Investigated for potential biological activity (e.g., antimicrobial properties).
Medicine: Notable applications yet, but research continues.
Industry: Limited industrial applications, but its reactivity makes it interesting for fine chemical synthesis.
Mechanism of Action
- Mechanism depends on specific applications.
- No well-defined molecular targets or pathways reported yet.
Comparison with Similar Compounds
Similar Compounds: One related compound is Methyl 3-nitro-5-{[4-(propan-2-yl)phenyl]carbamoyl}benzoate (CAS: 349085-32-1) .
Uniqueness: The position of the carbamate group and the presence of the methyl ester distinguish it from other nitrobenzoate derivatives.
Properties
Molecular Formula |
C12H14N2O5 |
---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
methyl 3-nitro-5-(propan-2-ylcarbamoyl)benzoate |
InChI |
InChI=1S/C12H14N2O5/c1-7(2)13-11(15)8-4-9(12(16)19-3)6-10(5-8)14(17)18/h4-7H,1-3H3,(H,13,15) |
InChI Key |
WFWZWDVRJIAUMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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